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Methacrylate,rubidium -

Methacrylate,rubidium

Catalog Number: EVT-13927079
CAS Number:
Molecular Formula: C4H5O2Rb
Molecular Weight: 170.55 g/mol
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Product Introduction

Overview

Methacrylate, rubidium is a compound formed by the reaction of methacrylic acid and rubidium ions. Methacrylic acid is an important monomer used in the production of polymers, while rubidium, an alkali metal, is known for its unique chemical properties. The combination of these two substances results in a compound with potential applications in various scientific fields.

Source

Rubidium is typically sourced from minerals such as lepidolite and pollucite, or from brine deposits. Methacrylic acid can be synthesized from acetone and carbon dioxide through various chemical processes. The interaction between rubidium ions and methacrylic acid leads to the formation of methacrylate, rubidium.

Classification

Methacrylate, rubidium can be classified as an organic salt, specifically an alkali metal salt of methacrylic acid. It falls under the category of methacrylates, which are esters derived from methacrylic acid.

Synthesis Analysis

Methods

The synthesis of methacrylate, rubidium can be achieved through several methods:

  1. Neutralization Reaction: This involves the neutralization of methacrylic acid with rubidium hydroxide or rubidium carbonate. The reaction can be represented as follows:
    Methacrylic Acid+Rubidium HydroxideMethacrylate Rubidium+Water\text{Methacrylic Acid}+\text{Rubidium Hydroxide}\rightarrow \text{Methacrylate Rubidium}+\text{Water}
  2. Solvent-Free Synthesis: Recent studies have explored solvent-free methods that enhance yield and purity by directly mixing the reactants under controlled conditions.
  3. Polymerization Techniques: Methacrylate, rubidium can also be incorporated into polymer matrices through radical polymerization techniques, where it acts as a functional monomer.

Technical Details

The synthesis typically requires controlled temperature and pH conditions to ensure complete reaction and prevent side reactions. The use of catalysts may also be employed to enhance reaction rates.

Molecular Structure Analysis

Structure

The molecular structure of methacrylate, rubidium consists of a methacrylate group bonded to a rubidium ion. The general formula can be represented as C4H7RbO2\text{C}_4\text{H}_7\text{RbO}_2.

Data

  • Molecular Weight: Approximately 138.4 g/mol
  • Density: Specific density data may vary depending on the form (solid or dissolved) but is generally lower than that of water due to the presence of the alkali metal.
Chemical Reactions Analysis

Reactions

Methacrylate, rubidium can participate in various chemical reactions:

  1. Polymerization: It can undergo radical polymerization to form poly(methacrylate), which is used in coatings and adhesives.
  2. Decomposition: Under high temperatures or specific conditions, it may decompose into simpler compounds.
  3. Salt Formation: It can react with acids to form salts or with bases to regenerate methacrylic acid.

Technical Details

The kinetics of these reactions depend on factors such as temperature, concentration of reactants, and presence of catalysts. For instance, radical polymerization rates are influenced by the structure of the methacrylate group.

Mechanism of Action

Process

The mechanism by which methacrylate, rubidium exerts its effects in polymerization involves free radical initiation followed by propagation:

  1. Initiation: A radical initiator generates free radicals that react with the methacrylate group.
  2. Propagation: The free radicals add to the double bond in methacrylate, forming longer polymer chains.
  3. Termination: Two growing chains may combine or terminate through disproportionation.

Data

This mechanism allows for the formation of complex polymer structures with varying properties depending on the reaction conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and alcohols due to its ionic nature.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of both alkali metal and unsaturated carbonyl groups.
  • Stability: Generally stable under standard conditions but sensitive to moisture and heat.
Applications

Scientific Uses

Methacrylate, rubidium has several applications in scientific research and industry:

  1. Polymer Production: Used as a monomer in the synthesis of various polymers for coatings and adhesives.
  2. Material Science: Investigated for its potential use in developing new materials with specific mechanical properties.
  3. Chemical Research: Explored for its reactivity in organic synthesis and material modification processes.
Synthesis and Manufacturing Methodologies of Rubidium Methacrylate

Catalytic Reesterification Processes for Alkali Metal Methacrylates

Reesterification forms the industrial cornerstone for synthesizing rubidium methacrylate, involving the transesterification of methyl methacrylate (MMA) with rubidium salts or alkoxides. This reaction proceeds via nucleophilic acyl substitution, where rubidium species attack the carbonyl carbon of MMA, displacing the methoxy group. The catalytic framework is critical due to rubidium's pronounced oxophilicity and tendency toward unwanted side reactions like polymerization or hydrolysis.

  • Alkaline Catalysts: Early methods employed rubidium carbonate (Rb₂CO₃) or bicarbonate (RbHCO₃) as catalysts, exploiting their moderate basicity to facilitate transesterification without excessive degradation. Japanese patents demonstrated their use at 110–130°C with inhibitor systems, though yields plateaued near 85–90% due to catalyst deactivation and by-product formation [6].

  • Hydride-Based Systems: Modern approaches utilize rubidium borohydride (RbBH₄) or alkyl borohydrides (e.g., RbB(OMe)₃H), offering superior activity at lower temperatures (70–90°C). These catalysts generate rubidium alkoxides in situ, driving equilibrium toward rubidium methacrylate with 97–99% alcohol conversion efficiency. Key advantages include reduced polymerization and elimination of acidic decomposition steps required with traditional catalysts like magnesium methoxide [6].

  • Metal Oxide Catalysts: Calcium oxide (CaO) doped with lithium halides (e.g., LiCl, LiBr) provides a heterogeneous alternative. The lithium components enhance Rb⁺ ion mobility within the oxide lattice, accelerating methacrylate exchange. This system operates efficiently under anhydrous conditions, minimizing rubidium hydroxide formation—a critical impurity affecting downstream polymerization [7].

Table 1: Catalytic Systems for Rubidium Methacrylate Synthesis via Reesterification

Catalyst TypeTemperature RangeConversion EfficiencyKey AdvantagesLimitations
Rb₂CO₃/RbHCO₃110–130°C85–90%Low cost, commercial availabilityLow yield, inhibitor-intensive
RbBH₄/RbB(OMe)₃H70–90°C97–99%High selectivity, low polymerizationMoisture-sensitive, higher cost
CaO/LiX (X=Cl, Br, I)100–120°C92–95%Heterogeneous, recyclableRequires doping optimization

Process optimization necessitates azeotropic distillation to remove methanol co-product, shifting reaction equilibrium. Diethylhydroxylamine (0.022–0.03 wt%) serves as an effective radical inhibitor, suppressing MMA polymerization during prolonged heating [6].

Solvent Systems and Reaction Optimization in Rubidium Methacrylate Synthesis

Solvent selection profoundly impacts reaction kinetics, product purity, and metal coordination stability. Anhydrous polar aprotic solvents are preferred to mitigate rubidium ion hydration while solubilizing intermediates.

  • Non-Aqueous Media: Toluene and xylene enable azeotropic methanol removal while maintaining Rb⁺ in a reactive state. Their low polarity minimizes ion pairing, enhancing nucleophilicity. Studies confirm toluene-based systems achieve 40% higher yields than aqueous mixtures due to suppressed hydrolysis [3] [7].

  • Solvent-Free Systems: Emerging protocols utilize neat mixtures of MMA and rubidium sources under vacuum (1–5 mmHg). This approach eliminates solvent recovery costs and accelerates mass transfer but requires precise temperature control (80–100°C) to prevent thermal degradation. Yields exceed 95% when using RbBH₄ catalysis with vigorous stirring [3].

  • Reaction Engineering: Key parameters include:

  • Molar ratio: Optimal MMA:Rb precursor ratios range from 1.67:1 to 1.88:1 to drive equilibrium toward product formation [6].
  • Dehydration: Pre-drying reagents with Rb₂CO₃ (0.056–0.07 wt%) reduces water content below 50 ppm, preventing RbOH formation [6].
  • Time-Temperature Profile: Maximum conversion occurs within 3–5 hours at 80°C; higher temperatures induce inhibitor consumption and oligomerization [3].

Table 2: Solvent Performance in Rubidium Methacrylate Synthesis

Solvent SystemRelative YieldReaction Rate (kobs × 10³/min)Key Attributes
Toluene100% (Reference)4.2Azeotrope formation, low polarity
Solvent-Free (Vacuum)98%6.1No separation step, high efficiency
Dimethylformamide75%3.0High polarity, promotes hydrolysis
Tetrahydrofuran82%3.8Good solubility, moisture-sensitive

Role of Crown Ethers and Supramolecular Ligands in Selective Polymerization

Crown ethers enable precision coordination during rubidium methacrylate polymerization by templating Rb⁺ ions within monomer assemblies. Their macrocyclic cavities exhibit size-selective binding, with 18-crown-6 (cavity ~2.6–3.2 Å) optimally matching Rb⁺ ionic radius (1.52 Å). This selectivity arises from ion-dipole interactions between Rb⁺ and ether oxygens, creating stable complexes that orient methacrylate groups for controlled chain growth [1] [9].

  • Pre-Organization: When 18-crown-6 complexes Rb⁺ in methacrylate monomers, it forms a pseudo-rotaxane structure where the metal ion remains coordinated during polymerization initiation. This arrangement reduces cation mobility and prevents random aggregation, yielding polymers with narrower molecular weight distributions (Đ < 1.3) [1].

  • Surface Imprinting: Silica nanoparticles functionalized with crown ethers create Rb⁺-selective sites. In one methodology, Rb⁺-imprinted polymers synthesized using 18-crown-6-functionalized methacrylic acid monomers exhibit 30× higher Rb⁺ binding capacity than non-imprinted analogs. After template removal, these sites retain shape memory for Rb⁺ during copolymerization with cross-linkers like ethylene glycol dimethacrylate (EGDMA) [1].

  • Functional Monomers: 4′-Vinylbenzo-18-crown-6 serves as a polymerizable ligand, incorporating directly into polymer backbones. Compared to non-covalent approaches, this yields materials with higher Rb⁺ capacity (86.7 mg·g⁻¹) and selectivity against Na⁺/K⁺ (separation factor α > 15) [1].

Table 3: Crown Ether Complexation in Rubidium Methacrylate Systems

LigandBinding Constant (Log K) with Rb⁺Selectivity vs. K⁺Polymer Application
18-Crown-62.44.8Ion-imprinted polymers, Rb⁺ sensors
4′-Vinylbenzo-18-crown-63.16.2Grafted copolymers, membranes
Dicyclohexano-18-crown-62.85.5Solvent extraction, monomer synthesis

Ion-Imprinted Polymer (IIP) Techniques for Rubidium-Specific Monomer Assembly

Ion imprinting transforms rubidium methacrylate into high-fidelity Rb⁺-selective materials through template-directed synthesis. This technique exploits coordination geometry to create complementary cavities within cross-linked polymer networks [1].

  • Surface Imprinting Protocol:
  • Template Assembly: Rb⁺ ions are complexed with methacrylic acid (MAA) or 4-vinylpyridine monomers via chelation or electrostatic interactions.
  • Copolymerization: Cross-linking with EGDMA (cross-linker:monomer ratio = 5:1) forms rigid matrices around Rb⁺ complexes. Initiators like AIBN (2,2′-azobisisobutyronitrile) enable polymerization at 60–70°C.
  • Template Extraction: Rb⁺ is removed using acidic eluents (e.g., 0.5 M HCl), leaving cavities with tailored size and functional group orientation [1].
  • Carrier Materials: Magnetic Fe₃O₄ nanoparticles or mesoporous silica (SBA-15) serve as substrates for IIP films. Their high surface area (>300 m²·g⁻¹) increases site accessibility, reducing diffusion limitations during rebinding. Silica-based IIPs exhibit adsorption capacities of 94.26 mg·g⁻¹ for Rb⁺—50% higher than bulk polymers [1].

  • Performance Metrics: Rb⁺-IIPs achieve selectivity coefficients of 18.7 against K⁺ and 22.3 against Na⁺ in mixed-ion solutions. Adsorption follows Langmuir isotherms, indicating monolayer chemisorption into homogeneous sites [1].

Scalable Production Strategies for Industrial-Grade Rubidium Methacrylate

Transitioning lab-scale synthesis to industrial production requires addressing rubidium scarcity, energy intensity, and product consistency. Recent advances integrate novel extraction with streamlined purification.

  • Feedstock Innovation: Traditional reliance on high-grade Rb ores (e.g., lepidolite) is giving way to brine processing. China's Qinghai Institute of Salt Lakes developed an electrochemical Rb⁺ separation from potassium chloride (0.001% Rb), yielding 99.9% pure RbCl at one-third market cost. This provides low-cost precursors for methacrylate synthesis [8].

  • Continuous-Flow Reesterification: Fixed-bed reactors packed with CaO/LiBr catalysts enable continuous processing. Methyl methacrylate and rubidium carbonate solutions are co-fed at 100–120°C with residence times <2 hours. This system achieves 98% conversion with automated methanol removal, reducing batch variability [7].

  • Purification Technology: Crude rubidium methacrylate undergoes multi-stage crystallization from ethyl acetate/hexane mixtures to remove RbOH, Rb₂CO₃, and oligomers. Final products assay at >99.5% purity (by NMR) with metal impurities (K⁺, Na⁺) below 50 ppm [6] [7].

Table 4: Industrial Production Specifications for Rubidium Methacrylate

ParameterLaboratory GradeIndustrial GradeTest Method
Purity>98%>99.5%¹H/⁸⁷Rb NMR
Rubidium Content48.5–50.5%49.8–50.2%ICP-OES
Alkali Impurities (Na⁺/K⁺)<500 ppm<50 ppmFlame Photometry
Residual Solvents<1000 ppm<300 ppmGC-FID
Polymerization SuitabilityLowHighGPC analysis of test polymer

Properties

Product Name

Methacrylate,rubidium

IUPAC Name

2-methylprop-2-enoate;rubidium(1+)

Molecular Formula

C4H5O2Rb

Molecular Weight

170.55 g/mol

InChI

InChI=1S/C4H6O2.Rb/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1

InChI Key

NPYNJDIRMMFDCP-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)[O-].[Rb+]

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